3-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine
Overview
Description
3-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine is a complex organic compound that features a combination of benzodioxine, piperazine, and pyridazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine typically involves multiple steps:
Formation of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride: This intermediate can be synthesized by reacting 2,3-dihydro-1,4-benzodioxine with chlorosulfonic acid under controlled conditions.
Piperazine coupling: The sulfonyl chloride intermediate is then reacted with piperazine to form the sulfonyl piperazine derivative.
Pyridazine coupling: The final step involves coupling the sulfonyl piperazine derivative with 4-ethoxyphenylpyridazine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine moiety.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxine moiety.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its piperazine moiety.
Biological Studies: It can be used as a probe to study the interactions of sulfonyl piperazine derivatives with biological targets.
Industrial Applications: The compound may find use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine is not fully understood. it is believed to interact with specific molecular targets such as receptors or enzymes, modulating their activity. The sulfonyl group may play a crucial role in binding to these targets, while the piperazine and pyridazine moieties contribute to the overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride: A precursor in the synthesis of the target compound.
Piperoxan: A compound with a similar piperazine moiety, used as an alpha-adrenergic antagonist.
Doxazosin: Another piperazine derivative, used as an antihypertensive agent.
Uniqueness
3-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine is unique due to its combination of benzodioxine, piperazine, and pyridazine moieties, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
3-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S/c1-2-31-19-5-3-18(4-6-19)21-8-10-24(26-25-21)27-11-13-28(14-12-27)34(29,30)20-7-9-22-23(17-20)33-16-15-32-22/h3-10,17H,2,11-16H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWIOAPVJAEJAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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